Structural Differentiation: 4-Cyclopropoxyphenoxy vs. 3-Cyclopropoxyphenoxy Regioisomer
The target compound, 2-[(4-cyclopropoxyphenoxy)methyl]oxirane (CAS 2408963-44-8), is the para-substituted regioisomer. Its meta-substituted analog, 2-[(3-cyclopropoxyphenoxy)methyl]oxirane (CAS 2411226-73-6), serves as a direct comparator . While both share the same molecular formula (C12H14O3) and molecular weight (206.24 g/mol), the position of the cyclopropoxy group on the aromatic ring is a critical determinant of molecular geometry and electronic distribution. This positional isomerism directly impacts the spatial orientation of the epoxide group and the overall three-dimensional shape of the molecule. In drug design, this can translate to differential binding affinities for biological targets, as the exact placement of substituents dictates interactions within a binding pocket.
| Evidence Dimension | Regioisomerism (Substitution Pattern) |
|---|---|
| Target Compound Data | para-substituted (4-cyclopropoxyphenoxy) |
| Comparator Or Baseline | meta-substituted (3-cyclopropoxyphenoxy) |
| Quantified Difference | Positional isomer; distinct 3D structure and electronic properties. |
| Conditions | Structural comparison based on chemical identity. |
Why This Matters
Selecting the correct regioisomer is non-negotiable in SAR-driven projects; use of the incorrect isomer would yield invalid data and misdirect lead optimization efforts.
